Cas no 943152-92-9 (1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride)
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
- 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
- MFCD04969995
- 943152-92-9
- 1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
- CS-0240703
- FT-0677885
- A916770
- EN300-229723
- 1-difluoromethyl-3,5-dimethylpyrazole-4-sulfonyl chloride
- AKOS000301640
- SB85532
- BB 0262356
- DTXSID40424524
- SCHEMBL2005829
- BBL039032
- DB-345707
- 1-(difluoromethyl)-3,5-dimethyl-pyrazole-4-sulfonyl chloride
- STK312886
- G29499
-
- MDL: MFCD04969995
- Inchi: 1S/C6H7ClF2N2O2S/c1-3-5(14(7,12)13)4(2)11(10-3)6(8)9/h6H,1-2H3
- InChI Key: HLIWWBFDPRHELR-UHFFFAOYSA-N
- SMILES: ClS(C1C(C)=NN(C(F)F)C=1C)(=O)=O
Computed Properties
- Exact Mass: 243.9884827g/mol
- Monoisotopic Mass: 243.9884827g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 60.3Ų
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025198-250mg |
1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
943152-92-9 | 250mg |
£152.00 | 2022-03-01 | ||
| Fluorochem | 025198-1g |
1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
943152-92-9 | 1g |
£303.00 | 2022-03-01 | ||
| Fluorochem | 025198-5g |
1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
943152-92-9 | 5g |
£963.00 | 2022-03-01 | ||
| Alichem | A049003372-5g |
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
943152-92-9 | 95% | 5g |
$957.00 | 2023-08-31 | |
| abcr | AB499371-250 mg |
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
943152-92-9 | 250MG |
€176.40 | 2022-03-01 | ||
| abcr | AB499371-500 mg |
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
943152-92-9 | 500MG |
€209.50 | 2022-03-01 | ||
| abcr | AB499371-1 g |
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
943152-92-9 | 1g |
€231.60 | 2022-03-01 | ||
| abcr | AB499371-5 g |
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
943152-92-9 | 5g |
€519.80 | 2022-03-01 | ||
| abcr | AB499371-10 g |
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
943152-92-9 | 10g |
€819.00 | 2022-03-01 | ||
| Chemenu | CM530450-1g |
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
943152-92-9 | 95% | 1g |
$251 | 2022-06-09 |
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Suppliers
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Professional Introduction to 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 943152-92-9)
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 943152-92-9, is a derivative of pyrazole and features a sulfonyl chloride functional group. The unique structural properties of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The pyrazole core is a heterocyclic aromatic compound that is widely recognized for its biological activity and versatility in medicinal chemistry. Pyrazole derivatives have been extensively studied for their potential applications in drug discovery, including antiviral, anti-inflammatory, and anticancer therapies. The introduction of substituents such as difluoromethyl and methyl groups enhances the pharmacological properties of the pyrazole scaffold, making it more suitable for further functionalization.
The sulfonyl chloride moiety in 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is particularly significant as it serves as a reactive handle for further chemical transformations. Sulfonyl chlorides are commonly used in the synthesis of sulfonamides, which are a class of compounds with diverse biological activities. The reactivity of the sulfonyl chloride group allows for facile coupling with amines, alcohols, and other nucleophiles, enabling the construction of complex molecular architectures.
Recent advancements in synthetic chemistry have highlighted the importance of pyrazole derivatives in drug development. For instance, studies have demonstrated that modifications at the 3 and 5 positions of the pyrazole ring can significantly influence the binding affinity and selectivity of small molecule drugs. The presence of multiple substituents, such as those in 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, provides a rich framework for structure-activity relationship (SAR) studies.
In addition to its synthetic utility, 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has been explored in various research areas. For example, its derivatives have been investigated for their potential as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in cancer therapy. The difluoromethyl group is known to enhance metabolic stability and binding affinity, making it an attractive feature for kinase inhibitors.
The pharmaceutical industry has shown particular interest in developing new sulfonyl chloride-based compounds due to their broad spectrum of biological activities. Sulfonyl chlorides can be easily converted into sulfonamides, which have been successfully used in drugs such as celecoxib and glipizide. The ability to rapidly modify the pyrazole scaffold with different substituents makes 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride a versatile building block for medicinal chemists.
Recent studies have also explored the use of pyrazole derivatives in the development of antiviral agents. The structural features of these compounds can mimic natural substrates or interfere with viral replication mechanisms. For instance, certain pyrazole-based sulfonamides have been found to inhibit viral proteases and polymerases. The reactivity provided by the sulfonyl chloride group allows for further derivatization to optimize these inhibitory effects.
The synthesis of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves multi-step organic reactions that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations are often employed to construct the desired molecular framework efficiently. These synthetic strategies not only improve yield but also enhance scalability for industrial applications.
The compound's unique properties make it particularly useful in combinatorial chemistry libraries. By varying substituents on the pyrazole ring and other functional groups attached via the sulfonyl chloride moiety, researchers can generate diverse libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying novel lead compounds with therapeutic potential.
In conclusion, 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 943152-92-9) is a multifaceted compound with significant applications in pharmaceutical research. Its structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing bioactive molecules. Recent advancements in drug discovery continue to leverage this compound's potential, highlighting its importance in modern medicinal chemistry.
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